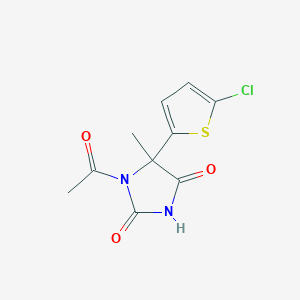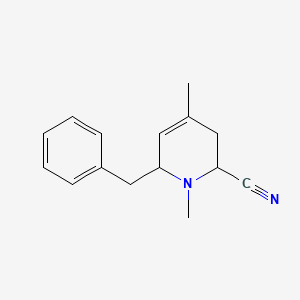![molecular formula C8H11ClN4 B13994028 N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine CAS No. 90003-04-6](/img/structure/B13994028.png)
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine is a compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, attached to an ethyl chain, which is further connected to a chloropyridazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine typically involves the following steps:
Formation of the Aziridine Ring: Aziridines can be synthesized through the cyclization of haloamines or amino alcohols.
Attachment of the Aziridine to the Ethyl Chain: The aziridine ring is then attached to an ethyl chain through nucleophilic substitution reactions.
Formation of the Chloropyridazine Moiety: The chloropyridazine moiety can be synthesized through various methods, including the chlorination of pyridazine derivatives.
Coupling of the Aziridine-Ethyl Chain with the Chloropyridazine Moiety: The final step involves coupling the aziridine-ethyl chain with the chloropyridazine moiety under suitable reaction conditions, such as the use of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chloropyridazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridazine derivatives.
科学研究应用
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s aziridine ring is of interest for its potential use in anticancer agents and other therapeutic applications.
Materials Science: Aziridine-containing compounds are used in the synthesis of polymers and coatings with unique properties.
Biological Research: The compound can be used as a tool to study biological processes involving aziridine-containing molecules.
作用机制
The mechanism of action of N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine involves its interaction with molecular targets such as enzymes or receptors. For example, aziridine-containing compounds can act as inhibitors of enzymes like angiotensin-converting enzyme 2 (ACE2), which is involved in cardiovascular regulation and viral entry . The compound may bind to the active site of the enzyme, leading to a conformational change that inhibits its activity.
相似化合物的比较
Similar Compounds
N-(2-aminoethyl)-1-aziridine-ethanamine: This compound also contains an aziridine ring and is used as an ACE2 inhibitor.
1-Aziridineethanol: Another aziridine-containing compound used in various chemical reactions.
Uniqueness
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine is unique due to the presence of both the aziridine ring and the chloropyridazine moiety, which confer distinct chemical and biological properties
属性
CAS 编号 |
90003-04-6 |
|---|---|
分子式 |
C8H11ClN4 |
分子量 |
198.65 g/mol |
IUPAC 名称 |
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C8H11ClN4/c9-7-1-2-8(12-11-7)10-3-4-13-5-6-13/h1-2H,3-6H2,(H,10,12) |
InChI 键 |
VMKZNZRJCRZTPV-UHFFFAOYSA-N |
规范 SMILES |
C1CN1CCNC2=NN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


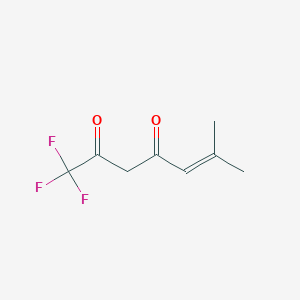
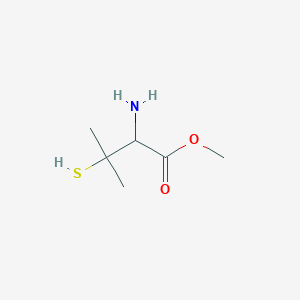
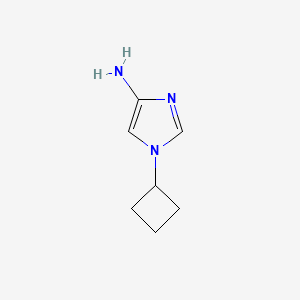
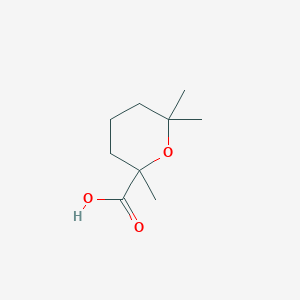
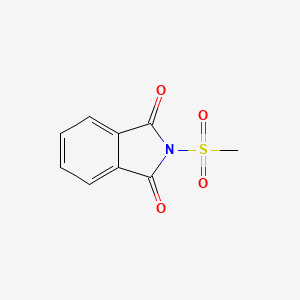
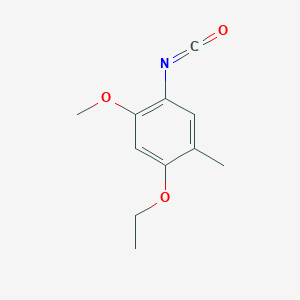
![8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B13993987.png)
![2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-](/img/structure/B13994004.png)
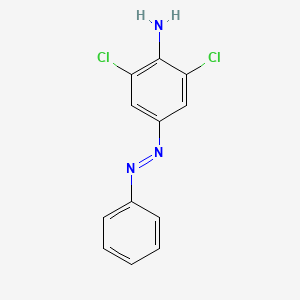

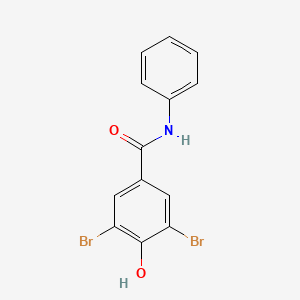
![Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester](/img/structure/B13994031.png)
